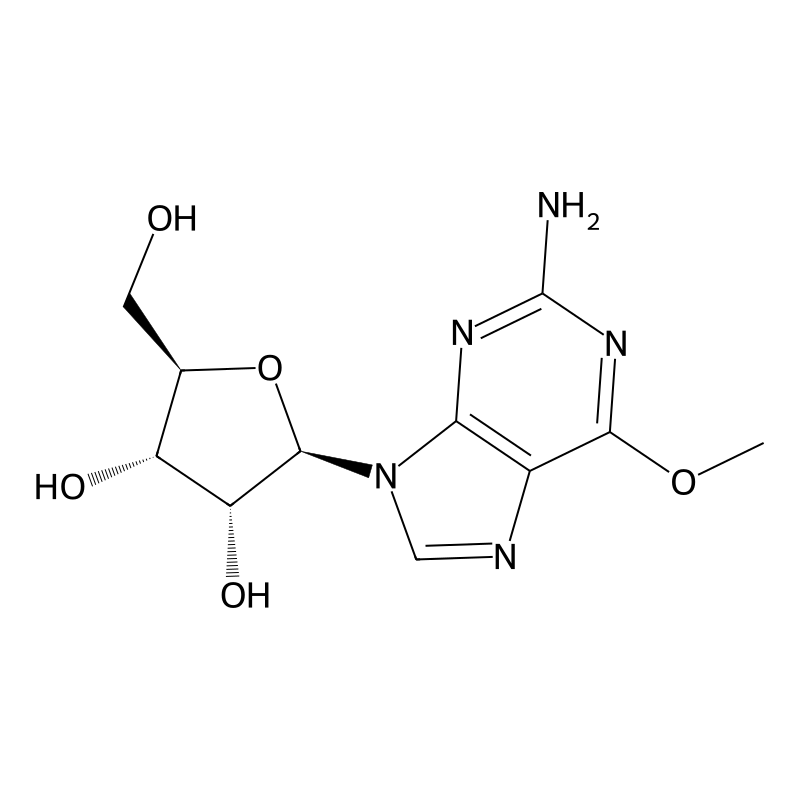

6-O-Methyl Guanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- 2'-O-Methylguanosine: This form has the methyl group attached to the second carbon (C2') of the ribose sugar. It is a natural product found in the yeast Saccharomyces cerevisiae []. Its specific function in this organism is not fully understood, but research suggests it may play a role in RNA processing [].

- 3'-O-Methylguanosine: This form has the methyl group attached to the third carbon (C3') of the ribose sugar. It has been the subject of more extensive research due to its potential antitumor and antibiotic properties [].

Antitumor potential:

Studies have shown that 3'-O-Methylguanosine can inhibit the growth of various cancer cell lines []. It is believed to work by interfering with the synthesis of DNA, RNA, and proteins crucial for cell growth and division []. Additionally, research suggests it may also target specific signaling pathways involved in tumor development []. However, further investigation is needed to determine its effectiveness and safety in clinical settings.

6-O-Methyl Guanosine is a modified nucleoside derived from guanosine, characterized by the addition of a methyl group to the oxygen atom at the sixth position of the guanine base. This modification alters its base-pairing properties, allowing it to preferentially pair with thymine instead of cytosine during DNA replication. As a result, 6-O-Methyl Guanosine can lead to G:C to A:T transitions, which are significant in the context of mutagenesis and carcinogenesis .

The formation of 6-O-Methyl Guanosine primarily occurs through alkylation processes involving various alkylating agents, such as N-nitroso compounds. These compounds can arise from dietary sources (e.g., processed meats) or endogenous processes within the body. The reaction mechanism typically involves the transfer of a methyl group to the oxygen atom of guanine, resulting in the formation of 6-O-Methyl Guanosine .

Key Reactions:- Alkylation by N-nitroso compounds: These compounds react with guanine, leading to the formation of 6-O-Methyl Guanosine.

- Methylation by S-adenosyl methionine: This endogenous compound can also contribute to the methylation process .

6-O-Methyl Guanosine exhibits significant biological activity due to its mutagenic properties. When incorporated into DNA, it can mispair during replication, leading to mutations. Specifically, it has been shown that approximately one mutation occurs for every eight unrepaired instances of 6-O-Methyl Guanosine in DNA. This mispairing predominantly results in the incorporation of thymidine instead of cytidine, contributing to genomic instability and potential carcinogenesis .

Effects on Cellular Processes:- Cell Cycle Arrest: Unrepaired 6-O-Methyl Guanosine can induce cell cycle arrest.

- Sister Chromatid Exchange: It may also promote sister chromatid exchanges during DNA repair processes.

- Apoptosis: The presence of this modified nucleoside can trigger apoptotic pathways, particularly when associated with DNA damage responses .

The synthesis of 6-O-Methyl Guanosine can be achieved through both chemical and enzymatic methods:

- Chemical Synthesis: This involves the use of alkylating agents to methylate guanine derivatives in vitro.

- Enzymatic Synthesis: Enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT) play a crucial role in modifying guanine residues within DNA, although their primary function is repair rather than synthesis .

6-O-Methyl Guanosine has several applications in research and medicine:

- Mutagenesis Studies: It serves as a model compound for studying mutagenic mechanisms and DNA repair processes.

- Cancer Research: Understanding its role in carcinogenesis aids in developing therapeutic strategies against tumors associated with alkylating agents.

- Biomarker Development: Its presence may serve as a biomarker for exposure to certain carcinogens and for assessing DNA damage in various diseases .

Research on 6-O-Methyl Guanosine has focused on its interactions with various biological molecules and pathways:

- DNA Repair Mechanisms: The interaction with MGMT is critical, as this enzyme repairs 6-O-Methyl Guanosine by transferring the methyl group away from the DNA, thus preventing mutations .

- Cell Signaling Pathways: Studies indicate that unrepaired 6-O-Methyl Guanosine can activate signaling pathways involving proteins like ATM (Ataxia Telangiectasia Mutated), CHK1 (Checkpoint Kinase 1), and p53, which are crucial for cellular responses to DNA damage .

Several compounds share structural similarities with 6-O-Methyl Guanosine, each possessing unique properties and biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| O-6-Methylguanine | Methyl group at O-6 position | Strong mutagenic potential; involved in DNA repair |

| N^2-Methylguanine | Methyl group at N^2 position | Less mutagenic; affects RNA processing |

| 7-Methylguanylate | Methyl group at N^7 position | Plays a role in RNA capping; protective against degradation |

| 8-Oxoguanosine | Oxidative modification at C8 | Associated with oxidative stress; mutagenic potential |

Uniqueness of 6-O-Methyl Guanosine

The unique aspect of 6-O-Methyl Guanosine lies in its specific pairing behavior and its high mutagenicity compared to other modified guanines. Its ability to preferentially mispair with thymidine during DNA replication makes it a potent contributor to genetic mutations and cancer development .

The catalytic core of MGMT comprises a conserved α/β-fold structure that positions cysteine residues (e.g., Cys-145 in humans) to accept alkyl groups from O⁶-alkylguanine lesions [1] [2]. Structural analyses demonstrate that MGMT binds DNA in a sequence-independent manner, with a DNA-binding domain that induces a 60° kink in the DNA helix to expose the damaged base [7] [8]. Upon binding, the active-site cysteine undergoes a nucleophilic attack on the alkyl group, transferring it to the enzyme’s acceptor site and restoring guanine’s original structure [3] [4].

Conformational flexibility is critical for MGMT function. X-ray crystallography of the Escherichia coli Ada protein (a prokaryotic homolog) reveals a hinged "asparagine latch" that opens to accommodate alkylated DNA [7]. In the human enzyme, this movement is modulated by a hydrophobic pocket surrounding the active site, which stabilizes the transition state during methyl transfer [2] [4]. Post-repair, the alkylated MGMT undergoes ubiquitination and proteasomal degradation, driven by structural changes that expose degron motifs [3] [6].

Table 1: Structural Features of MGMT Across Species

| Feature | Human MGMT | E. coli Ada |

|---|---|---|

| Active-site cysteine | Cys-145 | Cys-321 |

| DNA-binding domain | Non-sequence-specific | N-terminal zinc finger |

| Regulatory mechanism | Epigenetic silencing | Inducible (Ada response) |

| Post-repair fate | Ubiquitination | Transcriptional activator |

Kinetic Analysis of Suicide Enzyme Mechanisms in DNA Adduct Resolution

MGMT operates via second-order kinetics, with rate constants (kcat/Km) ranging from 1 × 109 M−1 min−1 for methylated DNA to 2.3 × 105 M−1 min−1 for bulkier adducts like O⁶-benzylguanine [4] [6]. The repair rate depends on both the alkyl group’s size and the local DNA sequence context. For example, O⁶-methylguanine in a CpG dinucleotide is repaired 10-fold faster than the same lesion in a TpG context due to enhanced DNA bending flexibility [6] [8].

Competitive inhibitors such as O⁶-benzylguanine (BG) exploit MGMT’s suicide mechanism by mimicking the damaged base. BG binds MGMT with a Kd of 20 nM, forming a covalent adduct that irreversibly inactivates the enzyme [5] [6]. Kinetic modeling reveals that BG’s efficacy stems from its ability to stabilize the enzyme’s transition state, increasing the alkyl transfer rate by 100-fold compared to natural substrates [5].

Table 2: Kinetic Parameters for MGMT Substrates

| Substrate | kcat (min−1) | Km (μM) | kcat/Km (M−1 min−1) |

|---|---|---|---|

| O⁶-methylguanine | 0.8 | 0.5 | 1.6 × 109 |

| O⁶-benzylguanine | 2.1 | 0.2 | 1.1 × 1010 |

| O⁶-ethylguanine | 0.3 | 1.2 | 2.5 × 108 |

Comparative Studies of Prokaryotic vs. Eukaryotic Repair Systems

Prokaryotic alkylguanine repair systems, exemplified by E. coli Ada and Ogt, employ divergent strategies compared to eukaryotic MGMT. The Ada protein functions both as a repair enzyme and a transcriptional activator, inducing its own expression upon alkylation damage [7] [8]. In contrast, human MGMT lacks regulatory activity and is epigenetically silenced via promoter methylation in approximately 40% of cancers [1] [2].

Structurally, Ada contains an N-terminal zinc finger domain absent in MGMT, enabling sequence-specific DNA binding to activate the adaptive response [7]. Eukaryotic MGMT compensates for this through chromatin remodeling, leveraging histone acetylation to access damaged sites in condensed DNA [1] [10]. Additionally, prokaryotic systems exhibit broader substrate specificity, repairing O⁶-pyridyloxobutylguanine adducts 100-fold faster than their eukaryotic counterparts [6] [8].

Evolutionary Divergences in Repair Efficiency

- Substrate range: Prokaryotic Ada repairs O⁶-chloroethylguanine (a temozolomide byproduct) 50-fold faster than human MGMT [6].

- Regulatory control: Eukaryotic MGMT expression is tightly regulated by promoter methylation, whereas prokaryotic systems rely on inducible transcription [1] [7].

- Post-translational modification: Alkylated Ada transitions into a transcriptional activator, while alkylated MGMT is tagged for proteasomal degradation [3] [7].

6-O-methylguanosine induces profound alterations in ribosomal decoding fidelity through position-dependent mechanisms that disrupt the molecular recognition processes at codon-anticodon interfaces [1] [2]. The ribosome's decoding center, comprising universally conserved residues A1493 and A1492 of the 16S ribosomal RNA, utilizes a molecular caliper mechanism to inspect Watson-Crick base-pairing geometry in the minor groove of the first and second codon positions [1] [2]. This surveillance system ensures translational fidelity by discriminating between cognate and near-cognate aminoacyl-transfer RNAs with remarkable precision.

When 6-O-methylguanosine occupies the first position of the codon, it dramatically decreases the accuracy of transfer RNA selection by promoting the formation of 6-O-methylguanosine-uridine codon-anticodon pairs [1] [2]. The ribosome readily incorporates near-cognate aminoacyl-transfer RNAs through these base-pairing interactions, resulting in a fundamental shift in decoding specificity. Kinetic analyses demonstrate that 6-O-methylguanosine at the first position reduces the observed rates of peptide bond formation for cognate aminoacyl-transfer RNAs by 100- to 3000-fold, while simultaneously increasing the incorporation rates of near-cognate aminoacyl-transfer RNAs by 20- to 100-fold [1] [2] [3].

Table 1: Ribosomal Decoding Fidelity Parameters for 6-O-Methylguanosine

| Codon Position | tRNA Type | Control Rate (sec⁻¹) | m6G Rate (sec⁻¹) | Fold Change | Decoding Effect |

|---|---|---|---|---|---|

| First | Cognate | 10-40 | 0.007-0.08 | 100-3000x decrease | Severe impairment |

| First | Near-cognate | 0.01-0.05 | 0.2-3.0 | 20-100x increase | Enhanced incorporation |

| Second | Cognate | 10-40 | ~0.02 | ~1000x decrease | Severe stalling |

| Second | Near-cognate | 0.01-0.05 | 0.003-0.01 | Similar or decreased | Continued stalling |

| Third | Cognate | 5-28 | 1-13 | 2-5x decrease | Minimal effect |

| Third | Near-cognate | 0.07-0.12 | 1.7 | ~24x increase | Enhanced incorporation |

The geometric similarity between the 6-O-methylguanosine-uridine base pair and canonical Watson-Crick base pairs explains the ribosome's inability to discriminate against these mutagenic interactions [1] [2]. Nuclear magnetic resonance and crystallographic studies indicate that the methyl group at the O6 position does not significantly alter the minor groove dimensions, allowing the modified base pair to evade proofreading mechanisms [4]. This structural mimicry enables 6-O-methylguanosine to activate the decoding center and trigger the conformational changes necessary for elongation factor Tu activation and guanosine triphosphate hydrolysis [1] [2].

At the second codon position, 6-O-methylguanosine exhibits markedly different effects on decoding fidelity. Rather than promoting miscoding, the modification induces severe translational stalling, with peptide bond formation rates decreased by approximately 1000-fold for both cognate and near-cognate aminoacyl-transfer RNAs [1] [2]. This stalling phenomenon reflects the ribosome's extraordinary sensitivity to perturbations at the second position, where the decoding center monitors codon-anticodon interactions through additional contacts with G530 of the 16S ribosomal RNA and ribosomal protein S12 [1] [2]. The enhanced proofreading at this position results in increased rejection rates for both cognate and near-cognate substrates, effectively blocking translation elongation [1] [2].

Third position 6-O-methylguanosine demonstrates the most permissive decoding behavior, consistent with the wobble base-pairing tolerance inherent to this codon position [1] [2]. The modification increases ribosomal promiscuity during transfer RNA selection, with both 6-O-methylguanosine-cytosine and 6-O-methylguanosine-uridine base pairs being recognized as cognate interactions [1] [2]. This enhanced flexibility at the wobble position allows for efficient incorporation of multiple aminoacyl-transfer RNAs, expanding the coding capacity but compromising translational fidelity [1] [2].

Position-Dependent Effects on Peptide Bond Formation Kinetics

The kinetics of peptide bond formation are profoundly altered by 6-O-methylguanosine in a position-dependent manner, reflecting the distinct mechanisms by which the ribosome monitors codon-anticodon interactions at each position within the decoding center [1] [2] [3]. These kinetic alterations encompass both the accommodation phase, where aminoacyl-transfer RNAs enter the ribosomal active site, and the proofreading phase, where incorrect substrates are rejected [1] [2].

Table 2: Guanosine Triphosphate Hydrolysis Kinetics for 6-O-Methylguanosine

| Codon Position | tRNA Type | Control Rate (sec⁻¹) | m6G Rate (sec⁻¹) | Fold Change | Kinetic Effect |

|---|---|---|---|---|---|

| First | Cognate | 30 | 0.1 | 300x decrease | Severe impairment |

| First | Near-cognate | 0.1 | 3 | 30x increase | Enhanced activation |

| Second | Cognate | ~30 | ≤0.5 | ≥60x decrease | Severe impairment |

| Second | Near-cognate | ~0.1 | ≤0.002 | ≥50x decrease | Severe impairment |

| Third | Cognate | 13 | 11 | No significant change | Minimal effect |

| Third | Near-cognate | 0.3 | 3 | 10x increase | Enhanced activation |

The guanosine triphosphate hydrolysis by elongation factor Tu serves as a critical checkpoint in the transfer RNA selection process, reporting on the activation state of the elongation factor by the ribosomal decoding center [1] [2]. For first-position 6-O-methylguanosine, the hydrolysis kinetics mirror the peptide bond formation patterns, with a 300-fold decrease in the rate for cognate aminoacyl-transfer RNAs and a 30-fold increase for near-cognate substrates [1] [2]. This kinetic inversion reflects the fundamental alteration in substrate specificity induced by the modification [1] [2].

The accommodation kinetics reveal the molecular basis for the position-dependent effects of 6-O-methylguanosine [1] [2]. At the first position, the modification allows near-cognate aminoacyl-transfer RNAs to accommodate efficiently into the ribosomal active site, with observed rates of 0.2-3.0 seconds⁻¹ compared to 0.01-0.05 seconds⁻¹ for control near-cognate interactions [1] [2]. This dramatic acceleration in accommodation reflects the stabilization of the 6-O-methylguanosine-uridine base pair and its recognition as a cognate interaction by the decoding center [1] [2].

Table 3: Proofreading Efficiency Parameters for 6-O-Methylguanosine

| Codon Position | tRNA Type | Control Fp | m6G Fp | Proofreading Effect |

|---|---|---|---|---|

| First | Cognate | 0.4-0.7 | 0.04-0.17 | Increased rejection |

| First | Near-cognate | 0.14-0.34 | 0.14-0.55 | Reduced rejection |

| Second | Cognate | 0.4-0.7 | ~0.2 | Increased rejection |

| Second | Near-cognate | 0.14-0.34 | 0.04-0.17 | Increased rejection |

| Third | Cognate | 0.4-0.7 | ~0.6 | Minimal change |

| Third | Near-cognate | 0.04 | 0.15 | Reduced rejection |

The proofreading efficiency, measured as the fraction of aminoacyl-transfer RNAs that successfully accommodate rather than dissociate from the ribosome, demonstrates the impact of 6-O-methylguanosine on translational fidelity [1] [2]. First-position modifications show reduced proofreading efficiency for cognate substrates, with Fp values declining from 0.4-0.7 to 0.04-0.17, indicating increased rejection of what should be correct substrates [1] [2]. Conversely, near-cognate substrates experience reduced rejection, with Fp values increasing from 0.14-0.34 to 0.14-0.55, facilitating their inappropriate incorporation [1] [2].

Second-position 6-O-methylguanosine induces universal increases in proofreading stringency, with both cognate and near-cognate aminoacyl-transfer RNAs experiencing enhanced rejection rates [1] [2]. This hypervigilant proofreading mechanism contributes to the translational stalling observed at this position, as the ribosome becomes incapable of accepting any substrate with sufficient efficiency to maintain normal elongation rates [1] [2]. The molecular basis for this enhanced discrimination likely involves the disruption of critical contacts between the modified base pair and the ribosomal decoding center, particularly the interactions with G530 and ribosomal protein S12 [1] [2].

The peptide bond formation reaction itself is subject to substrate-assisted catalysis, where functional groups on the transfer RNA substrates play essential roles in the catalytic mechanism [5]. The presence of 6-O-methylguanosine can potentially interfere with these catalytic interactions, particularly when the modification affects the geometry of the aminoacyl-transfer RNA in the ribosomal active site [5]. The 1000-fold reduction in peptide bond formation rates observed for second-position modifications suggests a severe disruption of the catalytic machinery, potentially involving altered positioning of the aminoacyl-transfer RNA substrate relative to the peptidyl-transfer RNA [1] [2].

The kinetic analysis of 6-O-methylguanosine effects extends beyond simple rate measurements to encompass the complete mechanistic framework of ribosomal function [1] [2]. The modification affects both the initial selection phase, where aminoacyl-transfer RNAs are recruited to the ribosome, and the proofreading phase, where incorrect substrates are rejected [1] [2]. This dual impact reflects the integrated nature of ribosomal quality control mechanisms and the fundamental importance of accurate codon-anticodon recognition for maintaining the fidelity of protein synthesis [1] [2].

Epitranscriptomic Regulation of mRNA Stability and Splicing

6-O-methylguanosine functions as a critical epitranscriptomic regulator that influences multiple aspects of messenger RNA metabolism, including stability, splicing efficiency, and nuclear export [6] [7] [8] [9] [10]. The modification's effects on these processes are mediated through complex interactions with RNA-binding proteins, changes in RNA secondary structure, and alterations in the recruitment of splicing machinery components [9] [10].

The transcriptional mutagenesis induced by 6-O-methylguanosine represents a fundamental mechanism by which DNA lesions can alter protein function through RNA-mediated pathways [6] [7] [8]. When RNA polymerase II encounters 6-O-methylguanosine on the transcribed strand, it exhibits reduced fidelity, incorporating uridine opposite the lesion in a significant fraction of transcripts [6] [7] [8]. In cells with active O6-alkylguanine-DNA alkyltransferase repair activity, approximately 3% of transcripts contain uridine misincorporations, while this frequency increases to 14.7-58% when repair is compromised [6] [7] [8] [11].

Table 4: Transcriptional Mutagenesis Frequencies for 6-O-Methylguanosine

| Repair Status | Misincorporation Frequency | RNA Polymerase Fidelity | Functional Consequences |

|---|---|---|---|

| Active AGT | 0.14-3% | High fidelity maintained | Minimal protein alterations |

| Inhibited AGT | 14.7-58% | Severe fidelity loss | Dominant-negative proteins |

| Complete AGT loss | 65-90% | Critical fidelity failure | Massive protein dysfunction |

The sequence context surrounding 6-O-methylguanosine significantly influences the transcriptional mutagenesis frequency [12] [13]. The 5' flanking base exhibits a strong influence on error rates, with guanine-X-N contexts showing the highest fidelity, followed by cytosine-X-N, thymine-X-N, and adenine-X-N contexts [12]. This sequence-dependent repair and mutagenesis pattern reflects the varying affinity of DNA repair enzymes for different sequence contexts and the differential effects of neighboring bases on RNA polymerase fidelity [12] [13].

The epitranscriptomic effects of 6-O-methylguanosine extend beyond direct transcriptional mutagenesis to encompass splicing regulation through mechanisms analogous to those observed for N6-methyladenosine [14] [10] [15]. The modification can influence splicing efficiency by altering the binding affinity of splicing regulatory proteins, including heterogeneous nuclear ribonucleoproteins and serine-arginine-rich proteins [14] [10]. These interactions are mediated through changes in RNA secondary structure that either expose or occlude binding sites for splicing enhancers and silencers [10].

The U2 small nuclear RNA, which contains internal N6,2'-O-dimethyladenosine modifications catalyzed by methyltransferase-like 4, provides a paradigm for understanding how methylation modifications can regulate splicing [14]. The loss of methyltransferase-like 4 activity results in altered splicing patterns for 193 events in 178 genes, with a predominance of cassette exon inclusions and retained intron splicing [14]. These modifications particularly affect exons with weak 3' splice sites and short flanking introns, suggesting that methylation modifications fine-tune splicing efficiency for transcripts with suboptimal splicing signals [14].

The messenger RNA stability effects of 6-O-methylguanosine are mediated through multiple pathways, including alterations in 5' cap structure, 3' polyadenylation, and RNA-binding protein interactions [16] [9]. The 7-methylguanosine cap, which is structurally related to 6-O-methylguanosine, plays critical roles in messenger RNA stability by protecting transcripts from 5' to 3' exonuclease degradation and promoting efficient translation initiation [9]. Modifications that affect cap structure or recognition can significantly alter messenger RNA half-life and translational efficiency [9].

The decapping process, which removes the 7-methylguanosine cap and initiates messenger RNA degradation, is regulated by multiple factors that can be influenced by epitranscriptomic modifications [9]. The Dcp2 decapping enzyme and its associated proteins hydrolyze 7-methylguanosine-capped messenger RNA, producing 7-methylguanosine diphosphate and monophosphate-RNA that is rapidly degraded by 5' to 3' exonucleases [9]. Modifications that alter the recognition of capped messenger RNAs by decapping enzymes can significantly impact transcript stability [9].

The nuclear export of messenger RNAs is facilitated by the cap-binding complex, which recognizes the 7-methylguanosine cap and promotes the recruitment of export factors [9]. Epitranscriptomic modifications that affect cap structure or recognition can impair nuclear export, leading to nuclear retention of transcripts and reduced cytoplasmic messenger RNA levels [9]. This nuclear retention mechanism provides an additional layer of post-transcriptional regulation that can be modulated by DNA lesions and their repair status [9].

The splicing enhancer and silencer elements that regulate alternative splicing are subject to epitranscriptomic regulation through RNA-binding protein interactions [10] [17]. The formation of RNA secondary structures can either expose or occlude these regulatory elements, leading to changes in splice site recognition and alternative splicing patterns [10] [17]. The N6-methyladenosine modification has been shown to regulate splicing through an "m6A switch" mechanism, where methylation weakens RNA duplexes and exposes single-stranded regions that serve as binding sites for splicing regulators [10].

The co-transcriptional nature of many epitranscriptomic modifications, including those potentially involving 6-O-methylguanosine, allows for direct coupling between transcription and RNA processing [15]. The heterogeneous nuclear ribonucleoprotein G, an N6-methyladenosine reader protein, directly binds to the phosphorylated carboxy-terminal domain of RNA polymerase II and regulates alternative splicing through co-transcriptional mechanisms [15]. Similar mechanisms may operate for other epitranscriptomic modifications, creating integrated regulatory networks that coordinate transcription, splicing, and messenger RNA processing [15].

The pathological consequences of dysregulated epitranscriptomic modifications are exemplified by the effects of 6-O-methylguanosine on tumor suppressor proteins such as p53 [7] [8]. Transcriptional mutagenesis at codon 248 of p53 results in the production of dominant-negative mutant proteins that lose their ability to transactivate target genes involved in cell cycle control and apoptosis [7] [8]. This loss of function contributes to tumorigenesis by disrupting critical checkpoints that normally prevent malignant transformation [7] [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types